Strontium;acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Strontium; acetic acid is a compound formed by the interaction of strontium, a soft, silvery metal, with acetic acid, a weak organic acid. Strontium is an alkaline earth metal, similar in properties to calcium and barium, and is known for its applications in various fields, including pyrotechnics and medical treatments. Acetic acid, on the other hand, is a common organic acid found in vinegar and used in various industrial and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Strontium; acetic acid can be synthesized by reacting strontium carbonate or strontium hydroxide with acetic acid. The reaction typically involves dissolving strontium carbonate or hydroxide in acetic acid, resulting in the formation of strontium acetate and the release of carbon dioxide or water, respectively. The reaction conditions usually involve ambient temperature and pressure, making the process relatively straightforward.

Industrial Production Methods

In industrial settings, the production of strontium; acetic acid follows similar principles but on a larger scale. The process involves the controlled addition of acetic acid to strontium carbonate or hydroxide in large reactors. The reaction mixture is then filtered to remove any unreacted solids, and the resulting strontium acetate solution is concentrated and crystallized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Strontium; acetic acid undergoes various chemical reactions, including:

Oxidation and Reduction: Strontium can be oxidized to form strontium oxide, while acetic acid can undergo reduction to form acetaldehyde.

Substitution: Strontium acetate can participate in substitution reactions, where the acetate group is replaced by other functional groups.

Precipitation: Strontium ions can precipitate out of solution when reacted with certain anions, such as sulfate or carbonate.

Common Reagents and Conditions

Common reagents used in reactions involving strontium; acetic acid include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving strontium; acetic acid include strontium oxide, strontium sulfate, and various organic compounds derived from acetic acid, such as acetaldehyde and ethyl acetate.

Scientific Research Applications

Chemical and Material Science Applications

Catalysts and Precursor Materials

Strontium acetate serves as an important precursor for the synthesis of ultra-high purity compounds and catalysts. Its properties allow it to be utilized in the production of nanoscale materials, including nanoparticles and nanopowders, which are essential in various technological applications such as electronics and photonics .

Solar Energy Technologies

Research has indicated that strontium acetate can enhance the performance of solar cells. A notable study from the Harbin Institute of Technology demonstrated that incorporating ultrathin film layers of lithium acetate significantly improved the efficiency of polymer bulk-heterojunction solar cells . This finding highlights the potential of strontium acetate in advancing renewable energy technologies.

Medical Applications

Topical Formulations

Strontium acetate is utilized in cosmetic formulations aimed at reducing skin irritation caused by other active ingredients, such as hydroxy acids. Studies have shown that strontium salts can effectively mitigate irritation when used in concentrations up to 2.5% by weight . This application is particularly relevant in dermatological products designed for sensitive skin.

Pain Management

Recent patents have proposed the use of strontium compounds, including strontium acetate, for alleviating pain associated with skin disorders. These formulations are designed to enhance personal well-being when applied topically . The anti-irritant properties of strontium make it a valuable ingredient in products targeting conditions like acne rosacea and hypertrophic scars.

Industrial Applications

Petrochemical Industry

In the petrochemical sector, strontium acetate is employed as a catalyst in cracking processes. Its effectiveness in facilitating chemical reactions makes it a valuable component in refining operations .

Water Treatment and Plating

Strontium acetate finds applications in water treatment processes and metal plating due to its ability to form stable complexes with various ions. This property is beneficial for enhancing the quality of treated water and improving the adhesion of coatings on metal surfaces .

Case Study 1: Solar Cell Efficiency Enhancement

A research team at the Harbin Institute of Technology explored the integration of strontium acetate into polymer solar cells. The study revealed that films containing strontium acetate led to a marked increase in cell efficiency, showcasing its potential role in improving renewable energy technologies.

Case Study 2: Cosmetic Formulation Development

A cosmetic company developed a line of anti-irritant creams incorporating strontium acetate. Clinical trials demonstrated a significant reduction in skin irritation among users, validating the efficacy of strontium as an active ingredient in dermatological applications.

Mechanism of Action

The mechanism of action of strontium; acetic acid involves the interaction of strontium ions with biological molecules and pathways. Strontium ions can mimic calcium ions and interact with calcium-binding proteins, influencing bone metabolism and promoting bone formation. Acetic acid, being a weak acid, can act as a buffer and participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Calcium; acetic acid: Similar to strontium; acetic acid but with calcium ions instead of strontium.

Barium; acetic acid: Contains barium ions and exhibits similar chemical properties to strontium; acetic acid.

Uniqueness

Strontium; acetic acid is unique due to the specific properties of strontium ions, which have a higher atomic weight and different biological effects compared to calcium and barium. This uniqueness makes strontium; acetic acid particularly valuable in applications related to bone health and luminescent materials.

Properties

Molecular Formula |

C4H8O4Sr+2 |

|---|---|

Molecular Weight |

207.72 g/mol |

IUPAC Name |

strontium;acetic acid |

InChI |

InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2 |

InChI Key |

RXSHXLOMRZJCLB-UHFFFAOYSA-N |

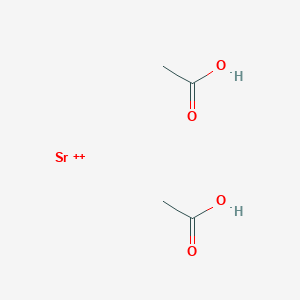

Canonical SMILES |

CC(=O)O.CC(=O)O.[Sr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.